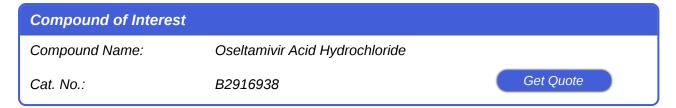


Oseltamivir Acid Hydrochloride: Application Notes and Protocols for Antiviral Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antiviral activity of **Oseltamivir Acid Hydrochloride** against influenza viruses. Detailed protocols for key assays, data presentation standards, and visual representations of experimental workflows and mechanisms are included to facilitate reproducible and accurate results in a research setting.

Introduction

Oseltamivir, an antiviral medication, functions as a competitive inhibitor of influenza neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected host cells.[1][2][3] Oseltamivir is a prodrug, oseltamivir phosphate, which is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[3][4] By blocking the active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of virions at the cell surface and a reduction in viral spread.[3][5] The evaluation of oseltamivir's antiviral efficacy relies on robust in vitro assays that measure its ability to inhibit viral enzyme activity and replication in cell culture.

Data Presentation

The antiviral activity of **Oseltamivir Acid Hydrochloride** is typically quantified by its 50% inhibitory concentration (IC₅₀) in enzymatic assays and its 50% effective concentration (EC₅₀) in cell-based assays. Below are tables summarizing representative data from the literature.



Table 1: Neuraminidase Inhibition by Oseltamivir Carboxylate (IC50 Values)

Influenza Virus Strain/Subtype	IC₅₀ (nM) Range	Reference(s)
Influenza A/H1N1	0.93 - 4.16	[3]
Influenza A/H3N2	0.13 - 7.95	[3]
Influenza B	20 - 285	[3]
Seasonal H1N1 (2023 strains)	0.1 - 0.8	[4]
Oseltamivir-Sensitive A(H1N1)pdm09	0.04 - 0.08 μΜ	[6]
Oseltamivir-Resistant A(H1N1)pdm09 (H275Y)	>100 μM	[6]

Table 2: Antiviral Activity of Oseltamivir in Cell Culture (EC50 Values)

Influenza Virus Strain	Cell Line	Assay Type	EC50 (μM)	Reference(s)
Seasonal H1N1 (2009 reference strain)	MDCK	Cell Viability	0.41	[4]
Seasonal H1N1 (2023 strains)	MDCK	Cell Viability	Below 100 to >800	[4]
Influenza A/Mississippi/3/2 001 H1N1	A549	Not Specified	0.045 (therapeutic)	[7]
Oseltamivir- Resistant A/Mississippi/3/2 001 H1N1 H275Y	A549	Not Specified	0.049 (therapeutic)	[7]



Experimental Protocols

Detailed methodologies for the principal assays used to determine the antiviral activity of oseltamivir are provided below.

Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of oseltamivir to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.[8][9][10][11]

Materials:

- Influenza virus stock (e.g., cultured in MDCK cells or embryonated chicken eggs)
- Oseltamivir Acid Hydrochloride (or oseltamivir carboxylate)
- 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
- Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5
- Stop Solution: 0.14 M NaOH in 83% ethanol
- · Black 96-well microplates
- Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of oseltamivir carboxylate in assay buffer. Perform serial dilutions to obtain a range of concentrations.
 - Prepare a working solution of MUNANA substrate in assay buffer.
- Virus Titration:



- Perform a serial dilution of the virus stock to determine the optimal dilution that gives a linear fluorescent signal over time.
- Assay Performance:
 - Add 50 μL of diluted oseltamivir carboxylate to the wells of a black 96-well plate. Include a no-drug control.
 - Add 50 μL of the appropriately diluted virus to each well.
 - Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
 - \circ Initiate the enzymatic reaction by adding 50 μL of the MUNANA substrate solution to each well.
 - Incubate the plate at 37°C for 60 minutes, protected from light.
 - \circ Stop the reaction by adding 50 µL of stop solution.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity using a plate reader.
 - Calculate the percent inhibition for each oseltamivir concentration relative to the no-drug control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This cell-based assay evaluates the ability of oseltamivir to inhibit the production of infectious virus particles, measured by a reduction in the number of plaques formed in a cell monolayer. [11][12]

Materials:

Madin-Darby Canine Kidney (MDCK) cells



- Influenza virus stock
- Oseltamivir Acid Hydrochloride
- Growth medium (e.g., DMEM with 10% FBS)
- Infection medium (e.g., DMEM with BSA and TPCK-trypsin)
- Overlay medium (e.g., containing Avicel or agarose)
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate-Buffered Saline (PBS)
- · 6-well or 12-well cell culture plates

Procedure:

- · Cell Seeding:
 - Seed MDCK cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
- Virus Infection and Treatment:
 - Prepare serial dilutions of the virus stock in infection medium.
 - Prepare various concentrations of oseltamivir in infection medium.
 - Aspirate the growth medium from the cell monolayers and wash with PBS.
 - Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of different concentrations of oseltamivir or a no-drug control.
 - Incubate at 37°C for 1 hour to allow for virus adsorption.
- Overlay and Incubation:



- Remove the virus inoculum and add the overlay medium containing the corresponding concentration of oseltamivir.
- Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
- Plaque Visualization and Counting:
 - Aspirate the overlay medium and fix the cells with 10% formalin or cold methanol.
 - Stain the cell monolayer with Crystal Violet solution for 10-20 minutes.
 - Gently wash the plates with water and allow them to dry.
 - Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each oseltamivir concentration compared to the no-drug control.
 - Determine the EC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the drug concentration.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay with Crystal Violet Staining

This assay measures the ability of oseltamivir to protect cells from the virus-induced cell death (cytopathic effect).[9]

Materials:

- MDCK cells
- Influenza virus stock
- Oseltamivir Acid Hydrochloride
- · Growth medium and infection medium



- Crystal Violet staining solution
- PBS
- 96-well cell culture plates

Procedure:

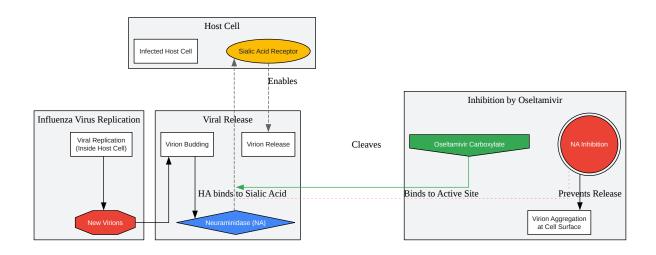
- · Cell Seeding:
 - Seed MDCK cells in a 96-well plate and incubate to form a confluent monolayer.
- Virus Infection and Treatment:
 - Prepare serial dilutions of oseltamivir in infection medium.
 - Aspirate the growth medium and infect the cells with a virus dilution that causes 80-100%
 CPE in 2-3 days.
 - Immediately add the diluted oseltamivir to the respective wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
- Incubation:
 - Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
- · Staining and Quantification:
 - Aspirate the medium and gently wash the cells with PBS.
 - Fix the cells with 10% formalin for 20 minutes.
 - Stain the cells with 0.5% Crystal Violet solution for 10-20 minutes.
 - Thoroughly wash the plates with water to remove excess stain and allow them to dry completely.



- Solubilize the stain by adding a solvent (e.g., methanol or a solution of 50% ethanol and 1% acetic acid) to each well.
- Measure the absorbance at 540-570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability (CPE inhibition) for each oseltamivir concentration. The absorbance of the cell control represents 100% viability, and the virus control represents 0% viability.
 - Determine the EC₅₀ value from the dose-response curve.

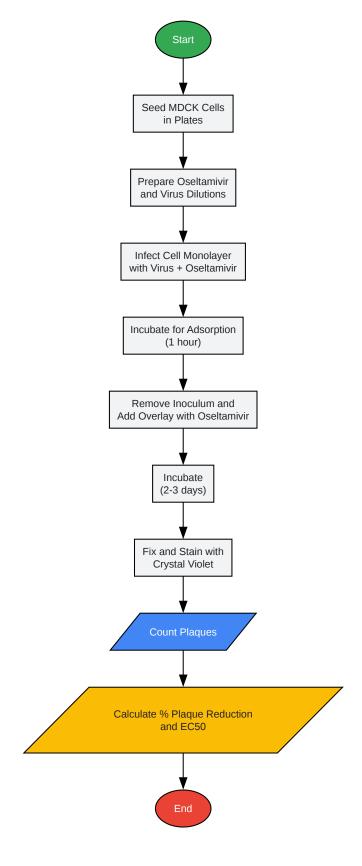
Visualizations Mechanism of Action of Oseltamivir











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